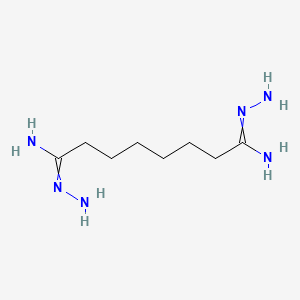
1-N',8-N'-diaminooctanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N’,8-N’-diaminooctanediimidamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes two amino groups and an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,8-N’-diaminooctanediimidamide typically involves the reaction of octanediamine with imidamide derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1-N’,8-N’-diaminooctanediimidamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
1-N’,8-N’-diaminooctanediimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products with various functional groups.
Scientific Research Applications
1-N’,8-N’-diaminooctanediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and in the development of new biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-N’,8-N’-diaminooctanediimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-N’,8-N’-diaminooctanediimidamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,8-Diaminooctane: Lacks the imidamide groups, making it less reactive in certain chemical reactions.
1,8-Diaminooctanediimidamide: Similar structure but with different functional groups, leading to different reactivity and applications.
Properties
CAS No. |
7707-18-8 |
|---|---|
Molecular Formula |
C8H20N6 |
Molecular Weight |
200.29 g/mol |
IUPAC Name |
1-N',8-N'-diaminooctanediimidamide |
InChI |
InChI=1S/C8H20N6/c9-7(13-11)5-3-1-2-4-6-8(10)14-12/h1-6,11-12H2,(H2,9,13)(H2,10,14) |
InChI Key |
OBRQDXQTBYOSRG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=NN)N)CCC(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















